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This application note provides a recommended surface mount technology (SMT) reflow

soldering profile for the Qorvo CMD178C3, a general-purpose double-balanced mixer in a 3x3

mm leadless surface mount package.[1][2] Adherence to a controlled reflow profile is critical for

ensuring the mechanical integrity and electrical performance of the device. This document

offers a baseline profile, experimental protocols for optimization, and quality assurance

checkpoints relevant to researchers, scientists, and professionals in advanced technology

development.

The recommendations provided are based on the widely accepted industry standard

IPC/JEDEC J-STD-020 for moisture/reflow sensitivity classification for nonhermetic surface

mount devices.[3][4][5]

Recommended Lead-Free Reflow Profile
The CMD178C3 is a RoHS-compliant, lead-free device.[1][2] Therefore, a lead-free soldering

process is mandatory. The profile outlined below is designed for use with common Tin-Silver-

Copper (SAC) solder pastes, which have a liquidus temperature of approximately 217-221°C.

Profile Stages
A reflow profile consists of four primary stages: Preheat, Soak, Reflow, and Cooling. Each

stage has a specific purpose, from activating the solder paste flux to forming a reliable solder
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joint.

Preheat: Gently raises the temperature of the entire assembly to prevent thermal shock,

which can damage the component or PCB.[6][7]

Soak: Allows the entire assembly to achieve a uniform temperature, stabilizing the

temperature across components of different thermal masses. This stage also helps to

evaporate volatile solvents from the solder paste.[8][9]

Reflow: The temperature is increased above the solder's melting point (liquidus), causing the

solder to liquefy and form the metallurgical bonds between the component and the PCB

pads.

Cooling: Cools the assembly at a controlled rate to solidify the solder, forming a fine-grain

structure for optimal joint strength.[7]

Quantitative Profile Parameters
The following table summarizes the recommended parameters for a lead-free reflow process

compatible with the CMD178C3. These values are derived from the J-STD-020 standard and

should be used as a starting point for process development.[10][11][12]
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Profile Stage Parameter
Recommended
Value

Notes

Preheat
Temperature Min (Ts

min)
150°C

Temperature Max (Ts

max)
200°C

Time (ts) 60 – 120 seconds

Average Ramp Rate 1 – 2°C / second

A slower ramp rate

can minimize thermal

shock.[7]

Soak
Ramp Rate (Ts max to

TL)
3°C / second (max)

Reflow
Liquidus Temperature

(TL)
~217°C

Dependent on specific

SAC alloy.

Time Above Liquidus

(tL)
60 – 90 seconds

Critical for

intermetallic

compound formation.

[13]

Peak Temperature

(Tp)
245°C (+5/-0°C)

Do not exceed 250°C.

Check component

datasheet for max

temp.[8]

Time within 5°C of Tp

(tp)
20 – 30 seconds

Cooling Ramp-Down Rate 6°C / second (max)

A rapid cool-down

promotes a strong

solder joint grain

structure.[7]

Total Time from 25°C to Tp 8 minutes (max)

Diagram 1: Lead-Free Reflow Soldering Profile
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Figure 1: Graphical Representation of a Lead-Free Reflow Profile
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A typical lead-free reflow profile showing the four main stages.

Experimental Protocol for Profile Optimization
It is crucial to develop a unique reflow profile for each specific printed circuit board (PCB)

assembly, as the board's thickness, layer count, and component density will affect its thermal

mass.[8]

Objective
To develop a repeatable and reliable SMT reflow profile for the CMD178C3 on the target PCB,

ensuring high-quality solder joint formation without subjecting the component or PCB to

excessive thermal stress.
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Materials and Equipment
Reflow oven (convection type is recommended)

Test PCBs identical to the production version

CMD178C3 components

Appropriate lead-free, no-clean solder paste (e.g., SAC305)

Thermocouples (Type K, 36-gauge or smaller)

Thermocouple attachment material (high-temperature solder or thermally conductive

adhesive)

Data logger for recording thermocouple readings

Post-reflow inspection equipment (e.g., microscope, X-ray system)

Methodology
Thermocouple Attachment:

Attach at least three thermocouples to a test vehicle (a populated test PCB).

Location 1 (Component Body): Attach a thermocouple to the top center of the CMD178C3

package. This measures the actual component temperature.

Location 2 (Solder Joint): Carefully place a thermocouple at the solder joint of the

CMD178C3. This may require drilling a small via from the underside of the PCB to touch

the pad.

Location 3 (Board Location): Place a thermocouple on a distant part of the PCB to

measure the thermal gradient across the board.

Initial Profile Setup:

Program the reflow oven with the baseline parameters from the table in Section 1.2.
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Profile Execution and Data Logging:

Place the test vehicle on the oven's conveyor belt.

Start the reflow process and the data logger simultaneously.

Record the temperature from all thermocouples throughout the entire cycle.

Data Analysis:

Plot the recorded data for each thermocouple.

Compare the measured profile against the recommended parameters in Section 1.2.

Pay close attention to the peak temperature (Tp) at the component body and the time

above liquidus (tL) at the solder joint.

Profile Adjustment:

If the measured profile deviates from the recommended specifications, adjust the oven's

zone temperatures or belt speed.[8]

If Tp is too low: Increase the temperature in the reflow zones.

If tL is too short: Decrease the belt speed or increase the reflow zone temperatures.

If ramp rates are too high: Increase the belt speed or reduce the temperature difference

between adjacent zones.

Repeat steps 3-5 until the measured profile is within the specified process window.

Post-Reflow Inspection:

Once an acceptable profile is achieved, perform a thorough inspection of the solder joints.

Visual Inspection: Use a microscope to check for wetting, solder balling, and component

alignment.
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X-ray Inspection: Use an X-ray system to inspect for voids in the solder joints and to check

the integrity of the ground paddle connection, which is critical for RF performance.

Diagram 2: Workflow for Reflow Profile Development
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Figure 2: Workflow for Experimental Profile Development
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A logical workflow for developing and validating a custom reflow profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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